molecular formula C22H16N2O6 B11606652 methyl 2'-amino-1-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carboxylate

methyl 2'-amino-1-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carboxylate

Cat. No.: B11606652
M. Wt: 404.4 g/mol
InChI Key: BUJTWSCEMZNHOD-UHFFFAOYSA-N
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Description

Methyl 2’-amino-1-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole moiety fused with a pyranochromene system, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of methyl 2’-amino-1-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole derivatives with pyranochromene precursors under specific conditions. The reaction often requires catalysts such as Lewis acids and bases to facilitate the formation of the spiro linkage. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound.

Scientific Research Applications

Methyl 2’-amino-1-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying spiro compound reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly in enzyme inhibition and receptor binding studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as optical or electronic applications.

Mechanism of Action

The mechanism of action of methyl 2’-amino-1-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound’s unique structure allows it to fit into specific binding sites, affecting molecular pathways involved in cell signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to methyl 2’-amino-1-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carboxylate include other spiro compounds with indole and pyranochromene moieties. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical reactivity and biological activity. Examples include:

    Spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carboxylate: Lacks the amino and methyl groups, leading to different reactivity.

    Methyl 2’-amino-1-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carboxamide: Features an amide group instead of a carboxylate, affecting its solubility and interaction with biological targets.

The uniqueness of methyl 2’-amino-1-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carboxylate lies in its specific combination of functional groups and spiro linkage, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H16N2O6

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 2'-amino-1-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carboxylate

InChI

InChI=1S/C22H16N2O6/c1-24-13-9-5-4-8-12(13)22(21(24)27)15-17(30-18(23)16(22)19(25)28-2)11-7-3-6-10-14(11)29-20(15)26/h3-10H,23H2,1-2H3

InChI Key

BUJTWSCEMZNHOD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C4=C(C5=CC=CC=C5OC4=O)OC(=C3C(=O)OC)N

Origin of Product

United States

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